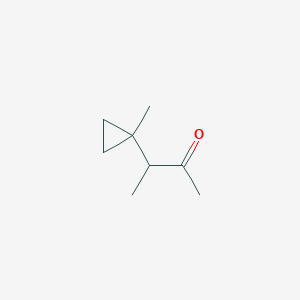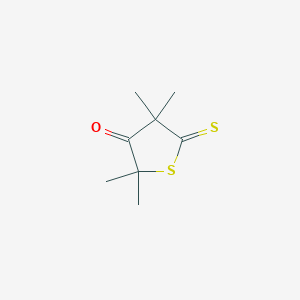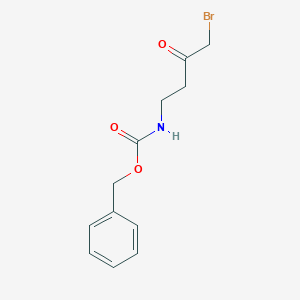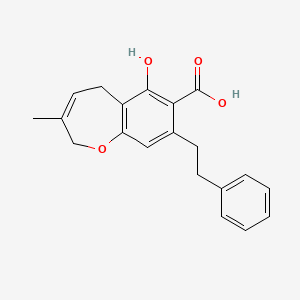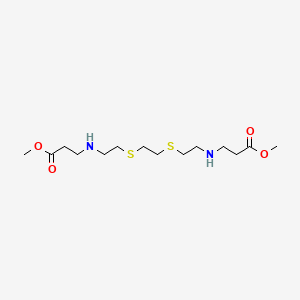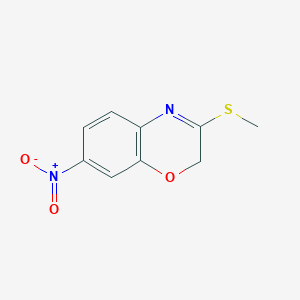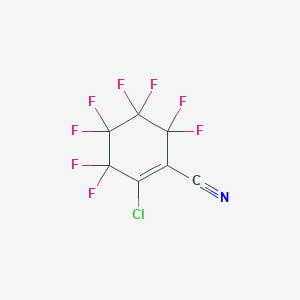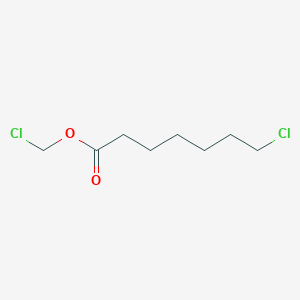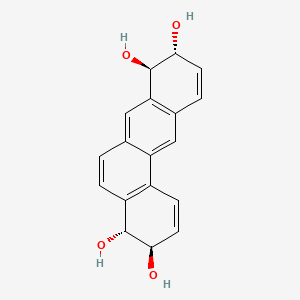
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity. It is a metabolite of benz(a)anthracene, which is a well-known carcinogen found in tobacco smoke and other sources of incomplete combustion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene-3,4-dione, followed by hydroxylation to introduce the tetrol groups .
Industrial Production Methods
the general approach involves large-scale catalytic hydrogenation and subsequent hydroxylation under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, hydrogenated, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its role in carcinogenesis and its interactions with biological macromolecules.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Wirkmechanismus
The mechanism of action of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with similar carcinogenic activity.
Chrysene: A structurally related PAH with known toxicological effects.
Uniqueness
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is unique due to its specific hydroxylation pattern and its potent biological activity. Its ability to form specific DNA adducts distinguishes it from other PAHs and makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Eigenschaften
CAS-Nummer |
82050-46-2 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(3R,4R,8R,9R)-3,4,8,9-tetrahydrobenzo[a]anthracene-3,4,8,9-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-5-2-10-7-13-9(8-14(10)18(15)22)1-3-12-11(13)4-6-16(20)17(12)21/h1-8,15-22H/t15-,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
RRNIWVJJDVYQGZ-BRSBDYLESA-N |
Isomerische SMILES |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=C[C@H]([C@@H]4O)O)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=CC(C4O)O)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

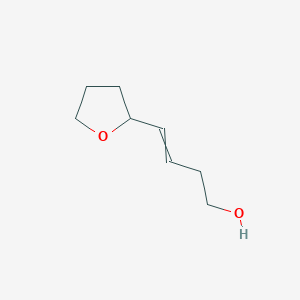
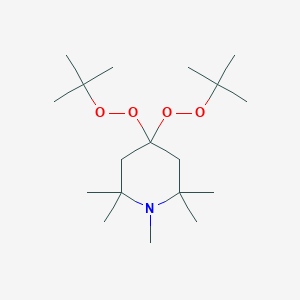
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
